molecular formula C32H54N10O12 B10858044 Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar

Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar

Cat. No.: B10858044
M. Wt: 770.8 g/mol
InChI Key: VBFSXYRMXNNFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar is a decapeptide, which means it is composed of ten amino acids. This specific sequence includes an acetylated glycine residue with a methyl group attached to the nitrogen atom, followed by nine sarcosine (N-methylglycine) residues. The compound is primarily used in scientific research, particularly in the preparation of antibody-drug conjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid (sarcosine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (sarcosine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.

    Cleavage: The completed peptide is cleaved from the resin and purified

Industrial Production Methods

Industrial production of this decapeptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .

Scientific Research Applications

Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar: has several scientific research applications:

Mechanism of Action

The mechanism of action of Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar involves its interaction with specific molecular targets, such as antibodies in the case of antibody-drug conjugates. The peptide can be conjugated to an antibody, allowing for targeted delivery of therapeutic agents to specific cells or tissues. This targeted approach enhances the efficacy and reduces the side effects of the therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar: A nonapeptide with one fewer sarcosine residue.

    Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar: An octapeptide with two fewer sarcosine residues.

    Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar: A heptapeptide with three fewer sarcosine residues

Uniqueness

The uniqueness of Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar lies in its specific sequence and length, which can influence its biological activity and interactions. The presence of nine sarcosine residues provides distinct properties compared to shorter peptides .

Properties

Molecular Formula

C32H54N10O12

Molecular Weight

770.8 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[acetyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid

InChI

InChI=1S/C32H54N10O12/c1-22(43)33(2)12-23(44)34(3)13-24(45)35(4)14-25(46)36(5)15-26(47)37(6)16-27(48)38(7)17-28(49)39(8)18-29(50)40(9)19-30(51)41(10)20-31(52)42(11)21-32(53)54/h12-21H2,1-11H3,(H,53,54)

InChI Key

VBFSXYRMXNNFQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O

Origin of Product

United States

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